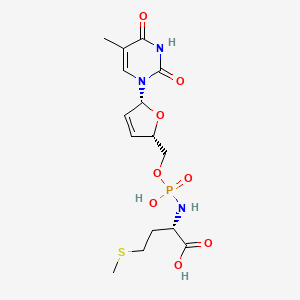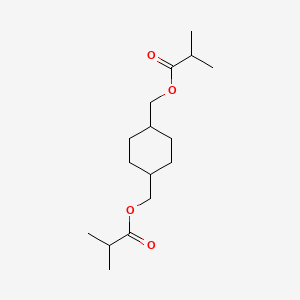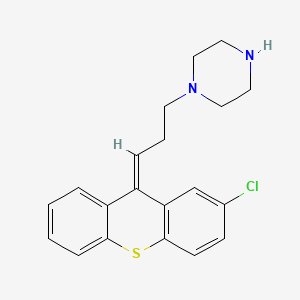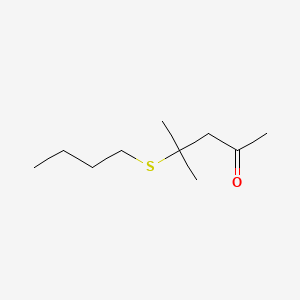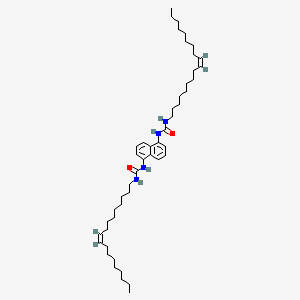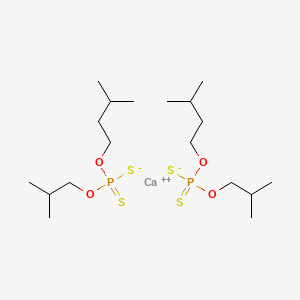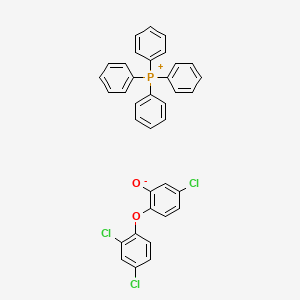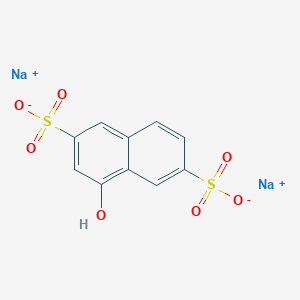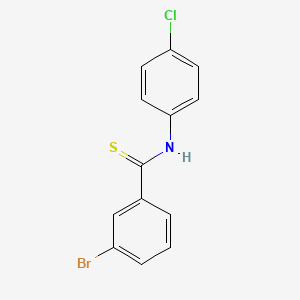
Benzenecarbothioamide, 3-bromo-N-(4-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenecarbothioamide, 3-bromo-N-(4-chlorophenyl)- is a chemical compound with the molecular formula C13H9BrClNS It is a derivative of benzenecarbothioamide, featuring bromine and chlorine substituents on the phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 3-bromo-N-(4-chlorophenyl)- typically involves the reaction of 3-bromobenzoyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety.
化学反応の分析
Types of Reactions
Benzenecarbothioamide, 3-bromo-N-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzenecarbothioamide, 3-bromo-N-(4-chlorophenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzenecarbothioamide, 3-bromo-N-(4-chlorophenyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)-
- Benzenecarbothioamide, 3-bromo-N-(4-isopropylphenyl)-
- Benzenecarbothioamide, 3-bromo-N-(4-bromophenyl)-
Uniqueness
Benzenecarbothioamide, 3-bromo-N-(4-chlorophenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
127351-10-4 |
|---|---|
分子式 |
C13H9BrClNS |
分子量 |
326.64 g/mol |
IUPAC名 |
3-bromo-N-(4-chlorophenyl)benzenecarbothioamide |
InChI |
InChI=1S/C13H9BrClNS/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,(H,16,17) |
InChIキー |
GZPVBMANSQTCFT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C(=S)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




